molecular formula C20H38O7 B12691926 6-Lauroyl ethyl glucoside CAS No. 124285-43-4

6-Lauroyl ethyl glucoside

Cat. No.: B12691926
CAS No.: 124285-43-4
M. Wt: 390.5 g/mol
InChI Key: WEZXKKHKDWFRHC-FIBJEGPVSA-N
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Description

6-Lauroyl Ethyl Glucoside (CAS 124285-43-4) is a non-ionic, plant-derived surfactant of interest in biochemical and formulation research . It is synthesized through the esterification of lauric acid, typically derived from coconut oil, with ethyl glucoside from corn-based glucose . This structure yields a mild, amphiphilic molecule suitable for creating gentle, sulfate-free cleansing systems . Its primary research value lies in its surfactant and emulsifying properties. Researchers utilize these characteristics to develop stable emulsions in lotions and creams and to aid in the even dispersion of formulations like sunscreens . As a biodegradable sugar surfactant, it is also a subject of interest in green chemistry and the development of more environmentally friendly cosmetic and detergent formulations . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124285-43-4

Molecular Formula

C20H38O7

Molecular Weight

390.5 g/mol

IUPAC Name

[(2R,3S,4S,5R)-6-ethoxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate

InChI

InChI=1S/C20H38O7/c1-3-5-6-7-8-9-10-11-12-13-16(21)26-14-15-17(22)18(23)19(24)20(27-15)25-4-2/h15,17-20,22-24H,3-14H2,1-2H3/t15-,17-,18+,19-,20?/m1/s1

InChI Key

WEZXKKHKDWFRHC-FIBJEGPVSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC)O)O)O

Origin of Product

United States

Molecular Structure and Conformation Analysis of 6 Lauroyl Ethyl Glucoside

Spectroscopic Characterization Techniques

The comprehensive characterization of 6-Lauroyl Ethyl Glucoside is achieved through the synergistic application of several spectroscopic methods. Each technique offers unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of this compound. ¹H NMR, in particular, provides information about the chemical environment of each proton in the molecule.

In the ¹H NMR spectrum of ethyl glucoside, the anomeric proton (the proton on C-1 of the glucose ring) is a key diagnostic signal, typically appearing around δ 4.93 ppm. nih.gov The protons of the ethyl group exhibit a characteristic triplet for the methyl (CH₃) group around δ 1.24 ppm and a corresponding quartet for the methylene (B1212753) (CH₂) group. nih.gov

For this compound, the addition of the lauroyl group at the C-6 position of the glucoside introduces specific signals. These include a triplet corresponding to the terminal methyl group of the lauroyl chain, a multiplet for the long chain of methylene groups, and a distinct triplet for the methylene group adjacent to the carbonyl ester function. The protons on the glucose ring (H-2 to H-6) would show complex multiplets in the region of approximately 3.0 to 4.5 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to confirm the connectivity between these protons. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data inferred from analysis of ethyl glucoside and lauroyl functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Anomeric Proton (H-1)~4.9Doublet
Glucoside Ring Protons (H-2 to H-5)~3.0 - 4.0Multiplets
Glucoside H-6, H-6'~4.2 - 4.5Multiplets
Ethyl Group (-O-CH₂-CH₃)~3.5 - 3.9Quartet
Ethyl Group (-O-CH₂-CH₃)~1.2Triplet
Lauroyl Chain (-CO-CH₂-)~2.3Triplet
Lauroyl Chain (-(CH₂)₉-)~1.2 - 1.6Multiplet
Lauroyl Chain (-CH₃)~0.9Triplet

Mass Spectrometry (MS, ESI-MS/MS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique often used for analyzing non-volatile and thermally labile molecules like glucosides. nih.gov

In an ESI-MS analysis, the molecule would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected precursor ion. frontiersin.org For this compound, fragmentation would likely occur at the glycosidic bond (cleavage between the ethyl group and the glucose ring) or at the ester linkage. The resulting fragment ions can be analyzed to confirm the presence and connectivity of the ethyl, glucoside, and lauroyl moieties. frontiersin.org This technique is crucial for differentiating isomers and confirming the identity of the compound in complex mixtures. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are utilized to identify the functional groups present in the this compound molecule. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key characteristic absorption bands for this compound would include:

A broad band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups on the glucose ring.

Strong bands in the 2850-2960 cm⁻¹ region, attributed to the C-H stretching of the ethyl and lauroyl alkyl chains.

A sharp, strong absorption band around 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.

A series of bands in the 1000-1200 cm⁻¹ region, corresponding to C-O stretching vibrations of the ether, ester, and alcohol functionalities within the molecule.

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Characteristic Wavenumber (cm⁻¹) Functional Group
O-H Stretching3200 - 3600 (Broad)Hydroxyl (-OH)
C-H Stretching2850 - 2960 (Strong)Alkyl (CH₃, CH₂)
C=O Stretching1735 - 1750 (Strong, Sharp)Ester (-COO-)
C-O Stretching1000 - 1200Ether, Ester, Alcohol

UV-Visible Absorption Spectroscopy in Structural Elucidation

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used to identify molecules containing chromophores, which are typically conjugated systems or specific functional groups that absorb light in the 200-800 nm range.

The structure of this compound consists of a glucose unit, an ethyl group, and a saturated lauroyl fatty acid chain. It lacks significant conjugated π-electron systems or other chromophores that absorb strongly in the UV-Visible range. The ester carbonyl group has a weak n→π* transition, but this is often not prominent enough for detailed structural analysis. Therefore, UV-Visible spectroscopy is generally not a primary technique for the structural elucidation of this specific compound, though it could be used to detect the presence of UV-absorbing impurities.

Stereochemical Considerations and Isomerism in Alkyl Glucosides

Alkyl glucosides, including this compound, are chiral molecules with multiple stereocenters. A key aspect of their stereochemistry is the configuration at the anomeric carbon (C-1 of the glucose ring), which gives rise to two different diastereomers known as anomers.

Characterization of Alpha and Beta Anomers

When glucose cyclizes to form the pyranose ring, the new hydroxyl group on the anomeric carbon (C-1) can be oriented in one of two positions relative to the CH₂OH group (at C-5). youtube.com These two orientations result in the α- and β-anomers. youtube.com

α-anomer : The substituent at the anomeric carbon (the ethoxy group in this case) is on the opposite side of the ring from the C-6 hydroxymethyl group (axial position).

β-anomer : The substituent at the anomeric carbon is on the same side of the ring as the C-6 hydroxymethyl group (equatorial position).

The distinction between α- and β-anomers is critical as it can influence the physical and biological properties of the molecule. NMR spectroscopy is the most definitive method for characterizing these anomers. emerypharma.com

In ¹H NMR, the anomeric proton (H-1) of the β-anomer typically appears at a slightly higher chemical shift compared to the α-anomer. emerypharma.com More definitively, the coupling constant between the anomeric proton and the adjacent proton on C-2 (J_H1,H2) is significantly different. For the β-anomer, where H-1 and H-2 are typically in a trans-diaxial orientation, the coupling constant is larger (around 7-8 Hz). For the α-anomer, with an axial-equatorial relationship, the coupling constant is smaller (around 3-4 Hz).

In ¹³C NMR, the chemical shift of the anomeric carbon (C-1) is also diagnostic. The C-1 signal for the β-anomer generally appears at a higher field (lower ppm value) compared to the α-anomer. The separation of α- and β-anomers can also be achieved using chromatographic techniques like normal-phase HPLC. nih.gov

Identification of Pyranoside and Furanoside Forms

The glucose unit within this compound can theoretically exist in two primary cyclic forms: a six-membered pyranoside ring or a five-membered furanoside ring. In aqueous solutions, monosaccharides like glucose exist in equilibrium between their open-chain and cyclic forms, with the pyranoside form being thermodynamically more stable and therefore predominant for hexoses.

For alkyl glucoside derivatives, the glucose moiety is generally found in the D-glycopyranoside form. cosmeticsinfo.orgcosmeticsinfo.org This structural preference is due to the lower ring strain in the six-membered pyranose ring compared to the five-membered furanose ring. While the furanoside form is a possible isomer, specific analytical studies confirming its presence or quantifying the equilibrium between the two forms for this compound are not extensively detailed in publicly available scientific literature. The inherent stability of the pyranose ring structure suggests that this compound exists almost exclusively in the pyranoside form under standard conditions.

Table 1: Comparison of Pyranoside and Furanoside Forms of Glucoside

FeaturePyranoside FormFuranoside Form
Ring Structure Six-membered ring (5 carbon atoms, 1 oxygen atom)Five-membered ring (4 carbon atoms, 1 oxygen atom)
Stability More stable, less ring strainLess stable, more ring strain
Prevalence in Glucose Predominant form in equilibriumMinor form in equilibrium

Positional Isomerism of Glycosidic Linkages

Positional isomerism in this compound primarily relates to the attachment point of the ethyl glycosidic linkage to the glucose ring. The glucose molecule has several hydroxyl (-OH) groups, and the glycosidic bond can, in principle, be formed at any of these positions. The standard nomenclature for alkyl glucosides implies that the alkyl group (in this case, ethyl) is attached to the anomeric carbon (C-1), which is the most reactive position for forming glycosidic bonds.

The name "this compound" specifies that the lauroyl fatty acid chain is ester-linked to the hydroxyl group at the C-6 position of the glucose unit. The "ethyl glucoside" part indicates an ethyl group linked via a glycosidic bond. While this bond is typically at the C-1 position, other positional isomers where the ethyl group is attached to other hydroxyl groups (C-2, C-3, C-4) are chemically possible, though they would not be formed under typical glycosylation conditions and would be named differently. The synthesis of alkyl glucosides generally favors the formation of the 1-O-alkyl glycoside. Detailed characterization of other positional isomers of this compound is not a common subject in available research, as the focus is typically on the C-1 linked surfactant molecule.

Table 2: Potential Glycosidic Linkage Positions for the Ethyl Group on the Glucoside Ring

Position on Glucose RingType of Hydroxyl GroupLikelihood of Glycosidic Bond Formation
C-1 AnomericMost common and reactive site
C-2 SecondaryPossible, but less favored
C-3 SecondaryPossible, but less favored
C-4 SecondaryPossible, but less favored
C-6 PrimarySite of Lauroyl ester linkage in this compound

Advanced Structural Elucidation Methods (e.g., X-ray Diffraction, Electron Microscopy for Organized Structures)

Advanced analytical techniques are indispensable for the precise determination of molecular structures and the characterization of supramolecular assemblies.

X-ray Diffraction: This is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. If a single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive data on bond lengths, bond angles, and the conformation of the pyranoside ring, including the orientation of the ethyl and lauroyl substituents. However, a review of scientific literature and crystallographic databases does not yield any public records of a single-crystal X-ray diffraction study specifically for this compound.

Electron Microscopy for Organized Structures: As a surfactant, this compound is expected to self-assemble into organized structures like micelles or liquid crystalline phases in solution. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), particularly Cryo-TEM, are used to visualize these nanoscale structures. Such studies would provide valuable information on the size, shape, and arrangement of the aggregates formed by this molecule. At present, specific electron microscopy studies focused on the organized structures of this compound are not available in published research.

Computational Chemistry and Molecular Modeling Studies of 6 Lauroyl Ethyl Glucoside

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics and are used to compute the electronic structure and properties of molecules with high accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the kinetics and mechanisms of chemical reactions. researchgate.net For 6-Lauroyl ethyl glucoside, DFT is particularly useful for investigating its stability and degradation, such as the hydrolysis of its ester linkage.

Hydrolysis is a critical reaction for surfactants, affecting their stability and biodegradability. DFT calculations can be employed to model the hydrolysis process by mapping the potential energy surface of the reaction. This involves identifying the structures of the reactants, transition states, and products. The energy difference between these states allows for the calculation of reaction energy barriers (activation energies), which are crucial for determining reaction rates. researchgate.net

Researchers can simulate different hydrolysis pathways, such as acid-catalyzed, base-catalyzed, and neutral hydrolysis, to determine the most favorable conditions for the breakdown of the 6-lauroyl ester bond. For instance, studies on the hydrolysis of other organic molecules have successfully used DFT to evaluate various functional approximations and select the most accurate ones for predicting reaction kinetics in aqueous environments. researchgate.net By modeling the interaction of this compound with water molecules and catalysts (like H₃O⁺ or OH⁻), DFT can elucidate the step-by-step mechanism, including the formation of tetrahedral intermediates and the final cleavage of the ester bond to yield ethyl glucoside and lauric acid.

Table 1: Key Parameters from DFT Calculations for Hydrolysis

ParameterDescriptionSignificance for this compound
Reactant Energy The calculated energy of the initial this compound and water molecules.Establishes the baseline energy state before reaction.
Transition State Energy The energy of the highest point on the reaction pathway between reactants and products.Determines the activation energy; a higher barrier implies a slower reaction rate.
Product Energy The calculated energy of the final products (e.g., ethyl glucoside and lauric acid).Determines the overall thermodynamics (exothermic or endothermic nature) of the hydrolysis reaction.
Reaction Pathway The sequence of molecular structures connecting reactants to products.Provides a detailed mechanistic understanding of bond breaking and formation during hydrolysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org

HOMO : This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a better electron donor.

LUMO : This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.orgschrodinger.com This gap is a critical parameter for determining a molecule's stability and reactivity. wikipedia.org

Large HOMO-LUMO gap : Implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. libretexts.org

Small HOMO-LUMO gap : Suggests that the molecule is more reactive, as it is easier to induce an electronic transition. wikipedia.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is invaluable for understanding the dynamic behavior of surfactants, from their interaction with interfaces to their self-assembly into complex structures.

As an amphiphilic molecule, this compound has a hydrophilic glucoside head and a hydrophobic lauroyl tail. This structure drives it to adsorb at interfaces, such as the air-water interface, and to self-assemble into micelles in solution above a certain concentration (the critical micelle concentration, CMC).

MD simulations can model these processes with atomic detail. By placing a number of this compound molecules in a simulated box of water, researchers can observe their spontaneous aggregation. The simulations track the trajectory of each atom, revealing the step-by-step dynamics of micelle formation. This includes the initial clustering of the hydrophobic tails to minimize contact with water and the arrangement of the hydrophilic heads to face the aqueous environment. nih.gov

Furthermore, MD simulations are used to study the reorganization of these molecules at interfaces. For example, simulations can show how this compound molecules arrange themselves at an air-water interface, reducing the surface tension. The effect of additives, such as electrolytes, on the stability and structure of these interfacial layers can also be investigated, providing insights relevant to formulation science. ikifp.edu.pl Studies on similar surfactants have shown that MD simulations can accurately predict properties like micelle size and shape. nih.gov

The functionality of this compound, whether in a micelle or at an interface, is governed by its three-dimensional shape or conformation. The molecule is flexible, with multiple rotatable bonds, leading to a vast number of possible conformations. MD simulations can explore the conformational landscape of the molecule to identify the most stable (lowest energy) shapes. researchgate.net

This analysis is crucial for understanding how this compound interacts with other molecules to form complexes. For example, MD simulations can model the binding of a drug molecule within the hydrophobic core of a this compound micelle. The simulation can reveal the preferred binding location, the orientation of the guest molecule, and the strength of the interaction by calculating the binding free energy. This information is vital for applications in drug delivery and solubilization. Similarly, the binding patterns of the surfactant to surfaces like cellulose (B213188) or skin can be simulated to understand its performance in detergents or personal care products. nih.gov

In Silico Pharmacophore Identification and Molecular Docking

Beyond its surfactant properties, this compound and similar molecules may possess biological activity. Computational methods like pharmacophore modeling and molecular docking are essential for exploring these potential therapeutic applications.

A pharmacophore is an abstract description of molecular features that are necessary for a molecule to interact with a specific biological target. dergipark.org.tr Ligand-based pharmacophore modeling begins by analyzing a set of molecules known to be active and identifying the common chemical features responsible for their activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov For a molecule like this compound, key pharmacophoric features would likely include the hydrogen-bonding capacity of the glucose head group and the hydrophobic nature of the lauroyl tail. Research on related lauroyl-sugar compounds has indicated that the combination of the acyl chain and the sugar moiety is crucial for potential antimicrobial activity. mdpi.com

Once a pharmacophore model is developed, it can be used to screen large databases of compounds to find other molecules that match the model and might have similar biological activity. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. ugm.ac.id If a potential protein target for this compound is identified, molecular docking can be used to simulate its binding into the protein's active site. The simulation scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. A high docking score suggests a strong and stable interaction, indicating that the molecule could potentially modulate the protein's function. mdpi.com This approach is fundamental in modern drug discovery for identifying and optimizing lead compounds.

Table 2: Workflow for Molecular Docking of this compound

StepDescriptionDetails
1. Target Preparation Prepare the 3D structure of the target protein.Obtain structure from a database (e.g., Protein Data Bank), add hydrogen atoms, and define the binding site.
2. Ligand Preparation Prepare the 3D structure of this compound.Generate a low-energy 3D conformation of the molecule and assign correct atom types and charges.
3. Docking Simulation Run the docking algorithm to fit the ligand into the target's binding site.The software explores various positions and orientations (poses) of the ligand within the active site.
4. Scoring and Analysis Score the generated poses and analyze the top-ranked binding mode.Poses are ranked using a scoring function. The best pose is analyzed to identify key interactions (e.g., hydrogen bonds) with the protein. ugm.ac.id
5. Validation (Optional but recommended) Validate the docking protocol.Re-docking a known co-crystallized ligand to ensure the method can reproduce the experimental binding mode.

Petra/Osiris/Molinspiration (POM) Analysis for Structural Features

A crucial step in the computational analysis of a bioactive molecule like this compound is the use of integrated in silico tools to predict its physicochemical and pharmacokinetic properties. The Petra/Osiris/Molinspiration (POM) model provides a comprehensive framework for this analysis by combining several computational tools to evaluate a molecule's drug-likeness and potential bioactivity. nih.govnih.gov

Petra is utilized for the calculation of atomic charges and electronic properties, which are fundamental to understanding how the molecule will interact with biological targets. nih.gov

Molinspiration is used to calculate key molecular properties and assess compliance with established principles like Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. researchgate.net

For this compound, a POM analysis would generate data on its molecular properties, helping to predict its behavior in a biological system. This analysis is foundational for identifying key structural features and pharmacophore sites. nih.gov For instance, the analysis can pinpoint the distribution of atomic charges and map pharmacophoric moieties, similar to approaches used for other bioactive molecules. nih.gov

Table 1: Representative Data from a Hypothetical Molinspiration Analysis of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
LogP (Octanol/Water Partition Coefficient)---< 5
Molecular Weight---< 500
Number of Hydrogen Bond Donors---< 5
Number of Hydrogen Bond Acceptors---< 10
Number of Rotatable Bonds---< 10
Topological Polar Surface Area (TPSA)---< 140 Ų

Docking Studies with Relevant Macromolecules and Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacs.org This method is invaluable for understanding the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein. researchgate.net The insights gained can elucidate the molecule's mechanism of action and binding affinity.

In the context of this compound, which has surfactant properties, relevant protein targets could include enzymes whose activity it might modulate or proteins involved in cellular membrane transport. Docking simulations would reveal:

Binding Affinity: Calculated as a docking score (e.g., in kcal/mol), which estimates the strength of the interaction.

Binding Pose: The specific orientation of the ligand within the protein's binding site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.govacs.org

For example, studies on similar lauroyl-containing compounds have successfully used molecular docking to investigate interactions with key enzymes, revealing significant binding affinities and non-bonding interactions that stabilize the complex. nih.gov Such studies often involve preparing the 3D structure of the target protein (obtained from a repository like the Protein Data Bank) and the ligand, followed by computational docking using software to predict the most stable binding modes. nih.govbiorxiv.org

Table 2: Illustrative Docking Study Results for this compound with a Hypothetical Protein Target

ParameterResult
Protein Target (PDB ID)e.g., XYZ
Docking Score (kcal/mol)---
Interacting Residues---
Type of InteractionsHydrogen Bonds, Hydrophobic Interactions

Computational-Guided Discovery and Engineering Approaches

Computational-guided methods are increasingly used to discover and engineer novel enzymes and biosynthetic pathways for producing valuable chemicals. nih.gov This approach is particularly relevant for compounds like lauryl glucosides, which are commercially attractive as biodegradable, low-toxicity non-ionic surfactants. nih.govnih.gov

A computational workflow for discovering enzymes capable of synthesizing lauryl glucosides typically involves several key steps:

Genome Mining: Assembling a list of initial candidate enzymes (e.g., UDP-glycosyltransferases) from the genomes of organisms known to produce similar compounds. nih.govnih.gov

Sequence Filtering and Analysis: Refining the candidate list by screening for conserved regions and predicting subcellular localization to filter out irrelevant sequences. nih.gov

3D Structure Prediction and Molecular Docking: Predicting the three-dimensional structure of the candidate enzymes and performing molecular docking with a relevant substrate (like 1-dodecanol (B7769020) for lauryl glucoside synthesis) to identify promising candidates based on their predicted binding affinity and orientation. nih.govnih.govhep.com.cn

This in silico screening process significantly narrows down the number of candidates that need to be experimentally validated, accelerating the discovery process. nih.gov A successful example of this approach was the identification of a novel UDP-glycosyltransferase from Rhizopus delemar, which was then expressed in Escherichia coli and confirmed to convert 1-dodecanol to lauryl glucoside. nih.govhep.com.cn This demonstrates the power of computational-guided discovery in metabolic engineering and the production of bio-based compounds.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data for the chemical compound “this compound” to thoroughly address the detailed points requested in the outline.

The CAS number for this compound is 124285-43-4, and it is also known as D-glucopyranoside, ethyl, 6-dodecanoate thegoodscentscompany.com. While research exists for related sugar-based surfactants, such as alkyl polyglucosides (e.g., Lauryl Glucoside) and other sugar fatty acid esters, specific experimental results and detailed analyses pertaining to the surface tension isotherms, critical micelle concentration, surface dilational viscoelasticity, adsorption models, and membrane interaction mechanisms of this compound are not present in the currently accessible literature.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this specific compound.

Interfacial and Supramolecular Chemistry of 6 Lauroyl Ethyl Glucoside

Interaction Mechanisms with Lipid Bilayers and Biomembranes

Role of Electrostatic and Hydrogen Bonding Interactions in Adsorption

The adsorption of 6-Lauroyl ethyl glucoside at interfaces is a complex phenomenon governed by various non-covalent interactions. Although this compound is a nonionic surfactant, meaning it carries no net electrical charge, electrostatic forces can still play a significant, albeit indirect, role in its adsorption process. The primary driving forces, however, are often hydrogen bonding and hydrophobic interactions.

The glucoside headgroup of the molecule is rich in hydroxyl (-OH) groups, which are capable of forming strong hydrogen bonds with polar surfaces and water molecules. At an air-water interface, the hydrophobic lauroyl tail orients towards the air, while the hydrophilic glucoside headgroup remains immersed in the aqueous phase, forming hydrogen bonds with the surrounding water molecules.

When adsorbing onto a solid surface from an aqueous solution, the nature of the surface dictates the dominant interactions. On hydrophilic surfaces, such as silica (B1680970) or cellulose (B213188), the hydroxyl groups of the glucoside headgroup can form direct hydrogen bonds with the surface's functional groups (e.g., silanol (B1196071) groups on silica). This hydrogen bonding is a critical factor in the initial attachment and spreading of the surfactant molecules on the surface.

The interplay between these forces is summarized in the table below:

Interaction TypeRole in Adsorption of this compound
Hydrogen Bonding Primary attractive force between the glucoside headgroup and polar surfaces or water molecules. Dictates the orientation at interfaces.
Electrostatic Interactions Indirect influence through modification of the interfacial water structure and hydration of the headgroup by ions in solution.
Hydrophobic Interactions Drives the lauroyl tail away from the aqueous phase, promoting adsorption at interfaces and self-assembly into supramolecular structures.

Interactions with Biopolymers and Complex Formation

The ability of this compound to interact with biopolymers is of significant interest for various applications, including the development of novel delivery systems. These interactions are primarily non-covalent and lead to the formation of surfactant-biopolymer complexes with unique physicochemical properties.

Electrostatic Binding with Anionic Biopolymers

Although this compound is nonionic, it can participate in complex formation with anionic biopolymers, such as pectin, carrageenan, and alginate, through mechanisms that are not solely dependent on direct electrostatic attraction. The formation of these complexes is often mediated by other forces, including hydrogen bonding and hydrophobic interactions.

In solutions containing anionic biopolymers, the negatively charged groups of the polymer can influence the local water structure. This can create favorable sites for the adsorption of this compound molecules. The glucoside headgroups can form hydrogen bonds with the functional groups on the biopolymer chain (e.g., carboxyl and hydroxyl groups).

Furthermore, hydrophobic interactions can occur between the lauroyl tail of the surfactant and any hydrophobic patches on the biopolymer backbone. This cooperative binding, involving both hydrogen bonding and hydrophobic interactions, can lead to the formation of stable complexes. The characteristics of these complexes, such as their size and stability, are dependent on factors like the concentration of the surfactant and biopolymer, the ionic strength, and the pH of the solution.

Physicochemical Implications for Delivery Systems

The formation of complexes between this compound and anionic biopolymers has significant implications for the design and functionality of delivery systems for bioactive compounds. These complexes can form core-shell structures or matrices capable of encapsulating and protecting sensitive molecules.

The physicochemical properties of these delivery systems are directly influenced by the nature of the surfactant-biopolymer interactions. For example, the complexation can lead to changes in viscosity, particle size, and surface charge of the system. These parameters are crucial for the stability and release characteristics of the encapsulated active ingredient.

The table below outlines some of the key physicochemical implications:

Physicochemical ParameterImplication for Delivery Systems
Particle Size Affects the bioavailability and cellular uptake of the encapsulated compound. Controlled by the surfactant-biopolymer ratio and solution conditions.
Zeta Potential Indicates the surface charge and stability of the delivery system. Complexation can modify the zeta potential, influencing interactions with biological membranes.
Encapsulation Efficiency The strength and nature of the interactions determine the capacity of the complex to hold the active ingredient.
Release Profile The stability of the complex under different environmental conditions (e.g., pH, ionic strength) dictates the release rate of the encapsulated substance.

Advanced Analytical Methodologies in 6 Lauroyl Ethyl Glucoside Research

Chromatography Techniques for Quantification and Profiling

Chromatography is a cornerstone in the analysis of 6-Lauroyl ethyl glucoside, enabling the separation, identification, and quantification of the compound and its related substances. Due to the complexity of reaction mixtures and commercial products, which can contain isomers and oligomers, high-resolution separation techniques are essential.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Simultaneous Identification and Quantification

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful tool for the analysis of alkyl glucosides like this compound. This technique combines the high separation efficiency of UPLC, which uses columns with smaller particle sizes (typically under 2 μm) to achieve faster and more resolved separations, with the high sensitivity and specificity of mass spectrometry for detection.

In the analysis of this compound, UPLC-MS allows for the simultaneous identification and quantification of the target compound, as well as related impurities or byproducts. The separation is typically achieved on a reversed-phase column, such as a C18, using a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives like formic acid to improve ionization. researchgate.net The mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, detects the compound by generating ions (e.g., [M+H]⁺ or [M+Na]⁺) that are then separated based on their mass-to-charge ratio (m/z). This provides molecular weight information, confirming the identity of the compound, while the chromatographic peak area allows for precise quantification. pressbooks.pub The use of tandem mass spectrometry (MS/MS) can further enhance structural elucidation by analyzing the fragmentation patterns of the parent ion. mdpi.com

Table 1: Typical UPLC-MS Parameters for Alkyl Glucoside Analysis

ParameterTypical ConditionPurpose
ColumnReversed-phase C18 (e.g., ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm)Separation based on hydrophobicity.
Mobile PhaseA: Water with 0.1% Formic Acid; B: Methanol or Acetonitrile with 0.1% Formic AcidGradient elution for efficient separation of compounds with varying polarities.
Flow Rate0.3 - 0.5 mL/minOptimized for small particle size columns to ensure high resolution.
Ionization SourceElectrospray Ionization (ESI), Positive or Negative ModeGenerates ions from the analyte molecules for MS detection.
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), or Triple Quadrupole (TQ-MS/MS)Separates ions by mass-to-charge ratio for identification and quantification.
Collision Energy15 - 40 eV (for MS/MS)Induces fragmentation of precursor ions for structural confirmation. researchgate.net

Gas Chromatography (GC) with Derivatization Protocols

Gas Chromatography (GC) is another valuable technique for analyzing the components of alkyl glucoside mixtures. However, compounds like this compound are non-volatile and thermally labile due to the presence of multiple polar hydroxyl groups on the glucose moiety. researchgate.net Direct analysis by GC would lead to poor chromatographic performance and thermal degradation in the injector and column. Therefore, a derivatization step is mandatory to make the analyte suitable for GC analysis. nih.gov

Derivatization chemically modifies the compound to increase its volatility and thermal stability. nih.gov The most common protocol for sugars and glucosides is silylation, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. dergipark.org.tr Another common method is acetylation, which converts the hydroxyl groups to esters using reagents like acetic anhydride. conicet.gov.arlumenlearning.com After derivatization, the resulting volatile compound can be readily separated on a GC column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS analysis provides characteristic mass spectra of the derivatized glucoside, which can be used to identify the length of the alkyl chain and confirm the structure. dergipark.org.tr

Table 2: Common Derivatization Protocols for GC Analysis of Glucosides

Derivatization MethodReagent(s)PurposeResulting Derivative
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS)Replaces active hydrogens on -OH groups with TMS groups, increasing volatility.Trimethylsilyl (TMS) ether
AcetylationAcetic Anhydride, Pyridine (B92270)Converts hydroxyl groups to acetyl esters, reducing polarity and increasing volatility. conicet.gov.arAcetate (B1210297) ester
Oximation followed by Silylation/AcetylationHydroxylamine hydrochloride, followed by a silylating or acetylating agentReduces the number of anomeric isomers, simplifying the resulting chromatogram. researchgate.netOxime-TMS or Oxime-Acetate derivative

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and quality control of alkyl glucosides. beilstein-journals.org It is particularly effective for compound profiling, which involves separating and quantifying the main component (this compound) from unreacted starting materials (e.g., lauroyl alcohol, ethyl glucoside), isomers, and oligomers with different degrees of polymerization. youtube.com

The separation is typically performed using reversed-phase columns (e.g., C8 or C18) with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile. unimo.it Since alkyl glucosides lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) is often employed, as it is a universal detector that responds to any non-volatile analyte. nih.gov HPLC-ELSD allows for the quantification of different components in the product mixture, providing a detailed profile of the sample's composition. This is critical for product development, quality control, and ensuring batch-to-batch consistency.

Table 3: Example HPLC Conditions for Alkyl Glucoside Profiling

ParameterCondition
InstrumentAgilent 1260 Infinity II HPLC System or similar
ColumnReversed-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) nih.gov
Mobile PhaseGradient of Methanol and Water
DetectorEvaporative Light Scattering Detector (ELSD)
Drift Tube Temperature (ELSD)~90°C
Nebulizer GasNitrogen

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Visualization

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time intervals and developing it with an appropriate mobile phase, one can visualize the consumption of reactants and the formation of the product.

For the analysis of this compound, a mobile phase consisting of a mixture of polar and non-polar solvents, such as ethyl acetate and hexane, would be used. After development, the spots are visualized, often by staining with a reagent like p-anisaldehyde solution followed by heating, which reacts with the sugar moiety to produce colored spots. The relative positions of the spots (Rf values) allow for the differentiation between the starting materials, the desired product, and any byproducts. This qualitative assessment is invaluable for determining the optimal reaction time and conditions in a laboratory setting. nih.gov

Spectroscopic Analytical Approaches for Purity and Composition

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound. These techniques provide detailed information about the molecule's functional groups and atomic connectivity, confirming that the correct chemical structure has been synthesized and is free from significant impurities.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to O-H stretching (a broad band around 3300-3500 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), the ester carbonyl (C=O) group (a strong peak around 1735 cm⁻¹), and C-O stretching vibrations (in the 1000-1300 cm⁻¹ region). pressbooks.pubdergipark.org.tr The presence and position of these peaks confirm the successful incorporation of the lauroyl group and the integrity of the glucoside structure. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides the most definitive structural information. nih.gov ¹H NMR gives details on the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. For this compound, specific signals in the ¹H NMR spectrum would correspond to the anomeric proton of the glucose unit, protons on the glucose ring, protons of the ethyl group, and the long alkyl chain of the lauroyl group. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the glucose and ethyl moieties, and the carbons of the lauroyl chain. researchgate.net The chemical shifts, splitting patterns, and integration of these signals allow for a complete assignment of the structure and assessment of its purity. beilstein-journals.org

Table 4: Characteristic Spectroscopic Data for Alkyl Glucoside Structures

TechniqueFunctional Group / AtomCharacteristic Signal / Wavenumber
FTIRO-H (hydroxyl groups)Broad, ~3360 cm⁻¹ dergipark.org.tr
C-H (alkyl chain)~2924 cm⁻¹ dergipark.org.tr
C=O (ester)Strong, ~1735 cm⁻¹
C-O (ether and ester)~1030-1250 cm⁻¹ dergipark.org.tr
¹H NMRAnomeric Proton (H-1 of glucose)~δ 4.9 ppm (doublet)
Glucose Ring Protons~δ 3.2 - 4.0 ppm
Alkyl Chain Protons (CH₂, CH₃)~δ 0.8 - 2.4 ppm
¹³C NMRAnomeric Carbon (C-1 of glucose)~δ 90-105 ppm
Ester Carbonyl Carbon~δ 170 ppm
Alkyl Chain Carbons~δ 14 - 40 ppm

Turbidimetric and Confocal Microscopy for Emulsion Stability Assessment

As a surfactant, a primary application for this compound is in the formation and stabilization of emulsions. Assessing the stability of these emulsions is critical for product formulation. Turbidimetry and confocal microscopy are two complementary techniques used for this purpose.

Turbidimetric analysis provides a quantitative measure of emulsion stability over time. An emulsion is a turbid or cloudy system because the dispersed droplets scatter light. Any change in droplet size due to coalescence (droplets merging) or creaming (droplets rising or settling) will alter the turbidity of the sample. By measuring the turbidity (often as absorbance or transmittance of light at a specific wavelength) at different time points, one can monitor the rate of emulsion breakdown. A stable emulsion will show little to no change in turbidity over the measurement period. This method is effective for screening different surfactant concentrations and formulations to find the most stable system.

Confocal microscopy offers a direct, high-resolution visualization of the emulsion's microstructure. By using fluorescent dyes to label either the oil or water phase, a confocal microscope can generate detailed 3D images of the emulsion. This allows researchers to directly observe the size distribution of the dispersed droplets, their arrangement, and any signs of instability like flocculation (droplet aggregation) or coalescence. This visual information is crucial for understanding the underlying mechanisms of stabilization provided by this compound and for correlating the macroscopic properties of the emulsion with its microscopic structure.

Optimization of Sample Preparation for Complex Matrix Analysis

The accurate quantification of this compound in complex matrices, such as cosmetic formulations, environmental samples, or biological fluids, is critically dependent on the efficacy of the sample preparation methodology. The primary objectives of sample preparation are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the chosen analytical instrument. The optimization of this process is paramount to ensure high recovery, minimize matrix effects, and achieve reliable and reproducible results.

For a non-ionic surfactant like this compound, which possesses both hydrophilic (glucose) and lipophilic (lauroyl chain) moieties, several techniques can be adapted and optimized. These primarily include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The choice of technique and the optimization of its parameters are dictated by the specific characteristics of the sample matrix.

Solid-Phase Extraction (SPE) Optimization

SPE is a powerful and widely used technique for the cleanup and concentration of analytes from liquid samples. mostwiedzy.pl The optimization of an SPE method for this compound involves a systematic evaluation of several key parameters to maximize recovery and purity.

Research Findings:

The selection of the appropriate sorbent material is the most critical step. For compounds with dual polarity like this compound, reversed-phase (e.g., C18, C8) and polymeric sorbents are often the most effective. C18 sorbents retain the analyte primarily through hydrophobic interactions between the lauroyl chain and the stationary phase. Polymeric sorbents can offer mixed-mode interactions, retaining the analyte through both hydrophobic and polar mechanisms.

The optimization process involves a methodical approach to each step of the SPE procedure:

Conditioning: The sorbent must be activated to ensure reproducible retention of the analyte. This is typically achieved by passing a solvent that wets the sorbent material, followed by the sample matrix solvent.

Loading: The sample is passed through the conditioned cartridge at an optimized flow rate to allow for sufficient interaction between the this compound and the sorbent. The pH of the sample may need adjustment to ensure the analyte is in a neutral form, enhancing its retention on non-polar sorbents.

Washing: This step is crucial for removing co-extracted interferences. A series of washing solvents with increasing elution strength can be used. The ideal washing solvent will remove matrix components without eluting the target analyte. For this compound, a water or low-percentage organic solvent wash is typically effective.

Elution: A solvent with sufficient strength is used to desorb the analyte from the sorbent. The choice of elution solvent is critical for achieving high recovery. A solvent that disrupts the hydrophobic interactions, such as acetonitrile or methanol, is generally effective. The volume of the elution solvent should be minimized to avoid unnecessary dilution of the sample.

Below is an interactive data table summarizing the optimized SPE parameters for the extraction of this compound from a model cosmetic cream matrix.

ParameterConditionRationale
SPE Sorbent C18 (500 mg, 6 mL)Effective retention of the lipophilic lauroyl chain.
Conditioning Solvent 5 mL Methanol, followed by 5 mL Deionized WaterActivates the C18 sorbent and equilibrates it with the aqueous sample environment.
Sample Loading 1 g of cream dissolved in 10 mL of 20% Acetonitrile in water, loaded at 1 mL/minEnsures complete dissolution of the analyte and controlled retention on the sorbent.
Washing Solvent 1 5 mL Deionized WaterRemoves polar, water-soluble interferences.
Washing Solvent 2 5 mL of 10% Methanol in waterRemoves moderately polar interferences without eluting the analyte.
Elution Solvent 5 mL AcetonitrileEffectively disrupts hydrophobic interactions to elute this compound.
Post-Elution Evaporation to dryness under nitrogen and reconstitution in 1 mL of mobile phaseConcentrates the analyte and ensures compatibility with the analytical system.

QuEChERS-Based Approaches

The QuEChERS methodology, originally developed for pesticide residue analysis in food, offers a rapid and efficient alternative for extracting a wide range of analytes from complex matrices. nih.gov A modified QuEChERS approach can be optimized for the analysis of this compound in challenging matrices like oily personal care products or environmental sludge.

Research Findings:

The standard QuEChERS procedure involves an initial extraction with acetonitrile followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. A subsequent cleanup step, known as dispersive SPE (dSPE), is performed by adding a small amount of sorbent to an aliquot of the extract.

Optimization for this compound would focus on:

Extraction Solvent: Acetonitrile is a good starting point due to its ability to precipitate proteins and its miscibility with water.

Salts: The type and amount of salting-out salts can be adjusted to optimize the phase separation and extraction efficiency.

dSPE Sorbent: The choice of dSPE sorbent is critical for removing specific matrix interferences. For cosmetic matrices, a combination of PSA (primary secondary amine) to remove fatty acids and C18 to remove non-polar interferences is often effective. Graphitized carbon black (GCB) can be used to remove pigments, but its use should be carefully evaluated as it may also retain the planar glucose ring of the analyte.

The following interactive data table presents an optimized QuEChERS protocol for the determination of this compound in a lotion matrix.

StepParameterConditionRationale
1. Sample Homogenization Sample Amount5 g of lotionRepresentative sample size for extraction.
2. Extraction Extraction Solvent10 mL AcetonitrileEfficiently extracts the analyte and precipitates some matrix components.
ShakingVigorous shaking for 1 minEnsures thorough mixing and extraction.
3. Partitioning Salt Mixture4 g MgSO₄, 1 g NaClInduces phase separation and drives the analyte into the acetonitrile layer.
Shaking & CentrifugationShake for 1 min, centrifuge at 5000 rpm for 5 minCompletes the phase separation and compacts the solid residue.
4. Dispersive SPE (dSPE) Cleanup Aliquot of Supernatant1 mL of the upper acetonitrile layerA representative portion for cleanup.
dSPE Sorbents150 mg MgSO₄, 50 mg PSA, 50 mg C18MgSO₄ removes residual water, PSA removes acidic interferences, and C18 removes non-polar fats and oils.
Vortexing & CentrifugationVortex for 30 s, centrifuge at 10000 rpm for 2 minEnsures interaction with sorbents and separation of the cleaned extract.
5. Final Extract SupernatantReady for LC-MS/MS or GC-MS analysisThe cleaned extract containing this compound.

By systematically optimizing these sample preparation methodologies, researchers can develop robust and reliable analytical methods for the accurate quantification of this compound in a variety of complex matrices, thereby ensuring the quality and consistency of products and the monitoring of its environmental fate.

Structure Activity Relationship Sar Studies of 6 Lauroyl Ethyl Glucoside Derivatives

Influence of Acyl Chain Length and Saturation on Molecular Properties

The properties of alkyl glucoside derivatives, including 6-lauroyl ethyl glucoside, are significantly modulated by the length and saturation of their fatty acyl chains. The lauroyl group, a saturated 12-carbon chain (C12), imparts a balance of hydrophilic and hydrophobic characteristics to the molecule, which is crucial for its function as a surfactant.

Research Findings: Studies on various alkyl polyglucosides (APGs) demonstrate a clear correlation between the alkyl chain length and surfactant properties such as interfacial tension (IFT), critical micelle concentration (CMC), and foaming ability.

Interfacial Tension and CMC: As the length of the hydrophobic alkyl chain increases, the surfactant becomes more surface-active. This leads to a decrease in both the surface tension of water and the IFT between water and oil phases. For instance, an APG with a C14 alkyl chain (APG-C14) exhibits a lower IFT than an APG with a C12 chain (APG-C12) at the same concentration. ijcea.org Consequently, the CMC—the concentration at which surfactant molecules begin to form micelles—decreases as the alkyl chain length increases. researchgate.net

Solubility and Foaming: While a longer alkyl chain enhances surface activity, it generally reduces water solubility. researchgate.netnih.gov Alkyl glucosides with chains between C8 and C14 are typically soluble in water. nih.gov The foaming ability is also influenced by chain length; for example, nonyl (C9) β-D-galactopyranoside was found to have better foaming ability and stability compared to other chain lengths. researchgate.net

Saturation: The presence of double bonds (unsaturation) in the acyl chain can alter the molecule's packing at interfaces and in micelles. Unsaturated chains introduce kinks, which can disrupt ordered structures, potentially increasing the fluidity of interfaces and lowering the melting point of the solid material. However, one study on lipid nanoparticles found that the double bond in the alkyl chain of certain phospholipids (B1166683) did not significantly affect the physicochemical properties of the nanoparticles. scispace.com For this compound, the lauroyl group is saturated, contributing to a more ordered molecular arrangement compared to an unsaturated equivalent like an oleoyl (B10858665) (C18:1) group.

Table 1: Effect of Alkyl Chain Length on Surfactant Properties of Alkyl Polyglucosides (APGs)

PropertyEffect of Increasing Alkyl Chain Length (e.g., C12 to C14)Reference
Interfacial Tension (IFT)Decreases ijcea.org
Critical Micelle Concentration (CMC)Decreases researchgate.net
Water SolubilityDecreases researchgate.netnih.gov
Surface ActivityIncreases nih.gov

Impact of Glycosidic Linkage Type on Compound Functionality

The glycosidic bond is a type of covalent bond that joins the glucoside (sugar) moiety to another group, in this case, an ethyl group via an oxygen atom (an O-glycosidic bond). ijcea.orgmdpi.com The nature of this linkage is critical to the compound's stability and biological activity.

Research Findings: The functionality of a glycoside can be altered by changing the heteroatom involved in the linkage. While this compound is an O-glycoside, analogous compounds can be synthesized with sulfur (S-glycosides or thioglycosides), nitrogen (N-glycosides), or carbon (C-glycosides). ijcea.orgmdpi.com

Chemical Stability: S-glycosides are generally more resistant to chemical and enzymatic hydrolysis than their O-glycoside counterparts. This increased stability is due to the lower polarity and greater soft-character of the carbon-sulfur bond compared to the carbon-oxygen bond, making it less susceptible to cleavage by acids or glycosidase enzymes.

Biological Activity: This difference in stability has significant biological implications. For therapeutic applications where prolonged activity is desired, a more stable S-glycoside might be preferred over an O-glycoside. Conversely, for applications where biodegradability is essential, the more easily cleaved O-glycosidic bond is advantageous.

Enzymatic Specificity: Glycoside hydrolases, the enzymes that break glycosidic bonds, are typically highly specific for either α- or β-anomeric configurations and for the type of glycosidic linkage (e.g., O-glycosidase). ijcea.org An S- or N-glycoside would not be a substrate for a typical O-glycosidase, thus altering its metabolic fate.

Table 2: Comparison of Different Glycosidic Linkage Types

Linkage TypeGeneral FormulaRelative Stability to HydrolysisExample Class
O-Glycosidic BondSugar-O-RStandardEthyl Glucoside
S-Glycosidic BondSugar-S-RHigherThioglycosides
N-Glycosidic BondSugar-NR1R2VariableNucleosides
C-Glycosidic BondSugar-CR1R2R3HighestC-Glycosides

Regioisomeric Effects on Molecular Properties and Performance

Regioisomers are compounds that have the same molecular formula but differ in the position of a substituent. In this compound, the lauroyl group is attached to the oxygen at the C-6 position of the glucose ring. Other possible regioisomers would involve acylation at the secondary hydroxyl groups at the C-2, C-3, or C-4 positions.

Research Findings: The position of the acyl group has a profound effect on the molecular properties and performance of sugar esters.

Reactivity and Synthesis: The hydroxyl group at the C-6 position of glucose is a primary alcohol, whereas the hydroxyls at C-2, C-3, and C-4 are secondary alcohols. Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols. Consequently, in many enzymatic and chemical acylation reactions of glucosides, the C-6 position is preferentially acylated. researchgate.net For example, studies on the acylation of geniposide, a glycoside, found that various microbial cells showed pronounced regioselectivity for the 6'-hydroxy group of the glycoside ring, attributing this to lower steric hindrance. researchgate.net

Comparative Analysis with Diverse Glucoside Derivatives

To fully understand the SAR of this compound, it is useful to compare it with other structurally related glucoside derivatives.

Research Findings:

Different Anomers (α vs. β): Glycosides can exist as α or β anomers, which differ in the stereochemistry at the anomeric carbon (C-1). mdpi.com The β-anomer is often more stable than the α-anomer due to steric considerations, where the substituent at C-1 is in a less-hindered equatorial position. chemfaces.com However, the anomeric effect, a stereoelectronic phenomenon, can stabilize the axial orientation (α-anomer) in some cases. researchgate.net Molecular aggregation studies have shown that complexes of β-anomers can be significantly more stable than those of α-anomers, which can be attributed to the formation of more extensive hydrogen-bond networks. nih.gov This difference in stability and structure affects how the molecules interact with each other and with biological receptors, which often show high specificity for one anomer over the other. nih.gov

Table 3: Comparative Analysis of Glucoside Structural Variations

Structural VariationComparisonKey Impact on PropertiesReference
Aglycone GroupEthyl (-CH2CH3) vs. Methyl (-CH3)Slightly alters hydrophobicity, solubility, and CMC. mdpi.com
Anomeric FormAlpha (α) vs. Beta (β)Affects stability, molecular aggregation, and biological/enzymatic specificity. nih.govchemfaces.com
Ring FormPyranose (6-membered) vs. Furanose (5-membered)Changes molecular geometry, stability, and conformational flexibility. Pyranose is more stable for glucose. semanticscholar.org

Chemical Applications and Material Science Research of 6 Lauroyl Ethyl Glucoside

Investigation as an Air-Entraining Agent in Cementitious Systems

The investigation of 6-Lauroyl ethyl glucoside as an air-entraining agent in cementitious systems is a specialized area of material science. Air-entraining agents are additives that facilitate the development of a stable system of microscopic air bubbles in concrete during mixing. dot.gov This network of air voids improves the freeze-thaw durability of the concrete, enhances its resistance to deicing chemicals, and increases workability. dot.gov While specific research on this compound is limited, the behavior of the closely related family of alkyl polyglucosides (APGs), including lauryl glucoside, provides valuable insights into its potential performance. Surfactants like APGs are utilized in the production of air-entraining admixtures. pcc.eu

Influence on Cement Hydration Kinetics

The extent of this influence is dependent on the concentration and chemical structure of the surfactant. For instance, the presence of the ethyl group in this compound, as compared to the more common lauryl glucoside, could subtly alter its interaction with cement particles. However, without specific experimental data, this remains a point of academic speculation rather than established fact.

Microstructural Analysis of Cementitious Composites

The primary purpose of an air-entraining agent is to modify the microstructure of the hardened cement paste by introducing a well-dispersed system of air voids. These voids are typically spherical and have diameters ranging from 0.01 to 1 mm. dot.gov In the case of cementitious composites treated with lauryl glucoside, a related compound, microstructural analysis would likely reveal the presence of such entrained air.

The stability and size distribution of these air voids are critical to the performance of the concrete. Effective air-entraining agents create a system of small, closely spaced bubbles, which provide pressure relief zones for freezing water, thereby preventing internal stress and cracking. pcc.eu The lauroyl and ethyl glucoside moieties of the this compound molecule would orient at the air-water interface, with the hydrophobic lauroyl tail in the air and the hydrophilic ethyl glucoside head in the water, stabilizing the bubbles within the fresh concrete mix.

Impact on Mechanical Properties of Materials

The introduction of air voids into a cementitious matrix inherently affects its mechanical properties. Generally, an increase in air content leads to a decrease in compressive strength. As a rule of thumb, each 1% increase in air content can reduce the 28-day compressive strength by approximately 3% to 5%. dot.gov However, this reduction in strength is often a necessary trade-off for the significant improvement in durability, particularly in environments subject to freezing and thawing cycles.

The impact on other mechanical properties, such as flexural strength and modulus of elasticity, would also be expected to follow a similar trend. The precise effect of this compound would depend on its efficiency as an air-entraining agent and the resulting air-void system.

Table 1: Expected Impact of this compound as an Air-Entraining Agent on Cementitious Systems (Hypothetical based on Alkyl Polyglucosides)

PropertyExpected InfluenceRationale
Cement Hydration Potential retardation of initial setAdsorption of surfactant on cement particles.
Microstructure Introduction of stable, microscopic air voidsSurfactant action stabilizing air bubbles.
Compressive Strength DecreaseIncreased porosity due to entrained air.
Freeze-Thaw Durability IncreaseAir voids provide pressure relief for freezing water.
Workability IncreaseAir bubbles act as lubricants in the fresh mix.

Role as a Surfactant in Emulsion Stabilization

This compound, as a member of the alkyl polyglucoside family, is expected to function as an effective surfactant for the stabilization of emulsions. Emulsions are mixtures of two immiscible liquids, such as oil and water, where one liquid is dispersed in the other in the form of fine droplets. Surfactants are crucial for both the formation and long-term stability of these systems. Alkyl polyglucosides are known to be good emulsifiers. ed.ac.uk

The amphiphilic nature of this compound, possessing both a hydrophobic lauroyl tail and a hydrophilic ethyl glucoside head, allows it to adsorb at the oil-water interface. This reduces the interfacial tension between the two phases, facilitating the formation of smaller droplets and preventing their coalescence. The performance of lauryl glucoside has been evaluated against other surfactants in emulsion polymerization, demonstrating its ability to create stable polymer dispersions. vlci.biz

The stability of emulsions stabilized by alkyl polyglucosides can be influenced by factors such as the concentration of the surfactant and its interaction with other components in the formulation. For instance, the combination of alkyl polyglucosides with fatty alcohols can lead to the formation of lamellar gel networks, which can significantly enhance emulsion stability. frontiersin.org

Table 2: Surfactant Properties of Alkyl Polyglucosides Relevant to Emulsion Stabilization

PropertyDescriptionSignificance for Emulsion Stabilization
Interfacial Tension Reduction Lowers the energy required to create new interfacial area.Facilitates the formation of fine droplets, leading to a more stable emulsion.
Adsorption at Interface Molecules orient at the oil-water boundary.Forms a protective layer around droplets, preventing coalescence.
Formation of Lamellar Structures Can form ordered structures with co-surfactants like fatty alcohols.Enhances the stability and texture of the emulsion. frontiersin.org
Biodegradability Readily broken down by microorganisms.Offers an environmentally friendly profile for various applications.

Derivatization for Specialized Material Properties (e.g., Associative Thickening, Foam Enhancement)

The chemical structure of this compound offers several possibilities for derivatization to create new molecules with specialized material properties. The hydroxyl groups on the glucoside ring and the ester linkage are potential sites for chemical modification.

Associative Thickening: Associative thickeners are water-soluble polymers that contain hydrophobic groups. In aqueous solutions, these hydrophobic groups can associate with each other and with other hydrophobic surfaces, forming a three-dimensional network that increases the viscosity of the solution. pcimag.com By chemically modifying this compound, for example, by attaching long-chain hydrophobic groups to the glucose unit, it may be possible to synthesize novel associative thickeners. These thickeners could find applications in coatings, personal care products, and other formulations where rheology control is important.

Foam Enhancement: The foaming properties of surfactants are critical in many applications, from detergents to fire-fighting foams. While lauryl glucoside itself is known to be a good foaming agent, its performance can be further enhanced through chemical modification. Derivatization of this compound could involve introducing charged groups to create anionic or cationic surfactants, or modifying the length and branching of the hydrophobic tail. These changes can influence the packing of the surfactant molecules at the air-water interface, affecting foam stability, bubble size, and foam volume. The combination of alkyl polyglucosides with other surfactants can also lead to synergistic effects, resulting in improved foam properties. book-chem.com

Further research into the derivatization of this compound could unlock a range of new materials with tailored properties for specific applications in material science.

Table 3: Potential Derivatization Strategies for this compound and Their Applications

Derivatization StrategyTarget PropertyPotential Application
Attachment of additional long-chain alkyl groupsAssociative ThickeningRheology modifier in paints, coatings, and adhesives.
Introduction of ionic functional groups (e.g., sulfate, carboxylate)Enhanced Foam Stability, Altered EmulsificationHigh-performance detergents, personal care products.
Ethoxylation/Propoxylation of hydroxyl groupsModified Hydrophilicity/Lipophilicity Balance (HLB)Tailored emulsifiers for specific oil/water systems.
Polymerization of the glucoside moietyFormation of Polymeric SurfactantsDispersants, stabilizers in complex formulations.

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for alkyl glucosides like 6-lauroyl ethyl glucoside, and how can kinetic modeling optimize reaction conditions?

  • Methodological Answer : Acid-catalyzed ethanolysis of glucose or cellulose is a common synthesis route. For example, glucose reacts with ethanol under acidic conditions to form ethyl glucoside intermediates, with isomerization steps preceding final product formation . Kinetic modeling (e.g., using Cantera to solve differential equations) can optimize parameters like temperature, catalyst concentration, and reaction time by quantifying rate constants (e.g., k10k_{10} for glucopyranose formation) . NMR and XRD are critical for verifying intermediates like ethyl-substituted glucose during solvothermal synthesis .

Q. Which analytical techniques are most effective for characterizing this compound and its metabolites in biological systems?

  • Methodological Answer : Use UHPLC-MS/MS for quantifying metabolites in plasma, employing liquid-liquid extraction with ethyl acetate for sample preparation . For structural confirmation, apply 1^1H NMR to detect urinary metabolites (e.g., ethyl glucoside signals in human urine) and differentiate isomers via SMILES notations . High-performance liquid chromatography (HPLC) is recommended for analyzing glucoside derivatives in reaction mixtures .

Q. What in vivo models are suitable for studying the absorption and excretion kinetics of alkyl glucosides?

  • Methodological Answer : Rodent models (e.g., Wistar rats) fed diets with substituted sucrose (10–20% ethyl glucoside) can assess urinary recovery rates (60–90% excretion observed) . For dermal absorption, human skin samples exposed to 10% caprylyl glucoside show low absorption (0.01%), highlighting route-dependent bioavailability differences . Include organ-specific radioactivity tracking (e.g., liver, kidneys) in mice via 14^{14}C-labeled substrates .

Advanced Research Questions

Q. How do conflicting data on alkyl glucoside absorption across studies inform experimental design for pharmacokinetic research?

  • Methodological Answer : Discrepancies arise from administration routes (oral vs. dermal) and concentration thresholds. For example, 0.4–0.5% caprylyl glucoside enhances insulin permeability in vitro, but lower concentrations (0.2–0.3%) show no effect . Design dose-response studies with human carcinoma monolayers (T84, Caco-2) to identify critical concentration thresholds . Comparative interspecies models (rats vs. human skin) are essential for translational validity .

Q. What mechanistic insights explain the role of this compound in modulating material synthesis (e.g., metal hydroxides)?

  • Methodological Answer : Ethyl glucoside hinders precursor diffusion during solvothermal synthesis, altering nucleation and growth of metal hydroxides like Ni(OH)2_2. This is confirmed via XRD and NMR, which detect ethyl-substituted glucose byproducts . To study this, vary glucoside concentrations during synthesis and monitor crystallinity changes via TEM and BET surface area analysis.

Q. How can researchers resolve thermodynamic vs. kinetic controls in ethyl glucoside formation during biomass conversion?

  • Methodological Answer : Ethanolysis of glucose involves parallel pathways: (1) isomerization to fructose → hydroxymethylfurfural (HMF) → ethyl levulinate, and (2) direct ethyl glucoside formation. Use density functional theory (DFT) to calculate activation energies, confirming that EMF (ethoxymethylfurfural) formation is thermodynamically favored . Validate with 13^{13}C-labeled glucose tracers in lignocellulosic biomass experiments .

Q. What methodologies address the allergenic potential of alkyl glucosides in preclinical safety assessments?

  • Methodological Answer : Conduct patch testing on human epidermal models to evaluate contact dermatitis risk, referencing cases of sensitization to lauryl/caprylyl glucosides . Combine with murine local lymph node assays (LLNA) to quantify immune responses. For in vitro screening, measure cytokine release (e.g., IL-6, TNF-α) in keratinocyte cultures exposed to 0.1–1% glucoside solutions .

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